4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide

Description

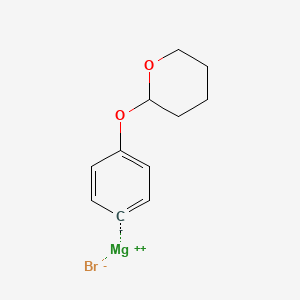

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide (C₁₁H₁₃BrMgO₂, MW: 281.43 g/mol) is a specialized Grignard reagent featuring a tetrahydro-2H-pyran (THP) ether-protected phenoxy group . This compound is typically prepared via the reaction of magnesium with 4-(2-tetrahydropyranyloxy)phenyl bromide (CAS 36603-49-3) in tetrahydrofuran (THF) . Its primary applications include synthesizing C-2 and C-20-diaryl steroidal derivatives and multiblock copolymers for photovoltaic devices . The THP group enhances stability by sterically shielding the reactive magnesium center, making it suitable for complex multi-step syntheses .

Properties

IUPAC Name |

magnesium;2-(phenoxy)oxane;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h2-3,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWNAQZSBRFGPC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561232 | |

| Record name | Magnesium bromide 4-[(oxan-2-yl)oxy]benzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36637-44-2 | |

| Record name | Magnesium bromide 4-[(oxan-2-yl)oxy]benzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide typically involves the reaction of 4-bromophenol with tetrahydropyran in the presence of magnesium. The reaction is carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:

Formation of 4-bromophenol: 4-bromophenol is synthesized by brominating phenol.

Protection of the hydroxyl group: The hydroxyl group of 4-bromophenol is protected by reacting it with tetrahydropyran to form 4-(2-Tetrahydro-2H-pyranoxy)bromobenzene.

Formation of the Grignard reagent: The protected bromobenzene is then reacted with magnesium in anhydrous tetrahydrofuran (THF) to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and solvent purity are crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution reactions: Can participate in halogen-metal exchange reactions.

Coupling reactions: Forms carbon-carbon bonds with electrophiles

Common Reagents and Conditions

Carbonyl compounds: Aldehydes and ketones are common reactants.

Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.

Temperature: Reactions are usually carried out at low temperatures to control the reactivity

Major Products

Alcohols: Formed from the reaction with aldehydes and ketones.

Coupled products: Formed from reactions with various electrophiles

Scientific Research Applications

Organic Synthesis

Overview : As a Grignard reagent, 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is instrumental in forming carbon-carbon bonds, which are essential for constructing complex organic molecules.

Key Reactions :

- Nucleophilic Addition : It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

- Substitution Reactions : Can participate in halogen-metal exchange reactions.

- Coupling Reactions : Forms carbon-carbon bonds with electrophiles.

Case Study : In a study published in the European Journal of Organic Chemistry, researchers utilized this Grignard reagent to synthesize C-2 and C-20-diaryl steroidal derivatives, demonstrating its effectiveness in creating complex steroid structures .

Pharmaceutical Applications

Overview : The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs), contributing significantly to medicinal chemistry.

Applications :

- Steroidal Derivatives : It plays a crucial role in synthesizing steroidal compounds that can be further developed into therapeutic agents.

- Drug Development : Acts as an intermediate for various pharmaceuticals, enhancing the efficiency of drug synthesis processes.

Case Study : Research highlighted in the Macromolecules journal discusses the use of this compound as an intermediate for multiblock copolymers with fullerene backbones, which have potential applications in drug delivery systems and other pharmaceutical formulations .

Material Science

Overview : Beyond organic synthesis and pharmaceuticals, this compound finds applications in material science, particularly in the development of advanced materials.

Applications :

- Polymer Synthesis : Involved in preparing polymers that can be utilized in various industrial applications.

- Photovoltaic Devices : Its role in synthesizing materials with fullerene backbones positions it as a candidate for enhancing the efficiency of solar cells.

Mechanism of Action

The mechanism of action of 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This results in the formation of new carbon-carbon bonds. The tetrahydropyran group serves as a protecting group, preventing unwanted side reactions .

Comparison with Similar Compounds

Structural and Functional Comparisons

Reactivity and Stability

- Reactivity: 4-(2-THPO)phenyl MgBr: The THP group reduces nucleophilicity compared to phenylmagnesium bromide due to electron-donating effects, directing reactivity toward sterically accessible electrophiles (e.g., ketones, aldehydes) . Phenylmagnesium bromide: Highly reactive toward aldehydes, ketones, and esters, forming alcohols and carboxylic acids . Acts as a reducing agent in Ni(I)-catalyzed cross-couplings . 4-(4-Octyloxyphenyl)phenyl MgBr: The long alkyl chain enhances solubility in nonpolar solvents, favoring reactions with bulky substrates in liquid-crystal synthesis .

Stability :

- The THP group in 4-(2-THPO)phenyl MgBr provides steric protection against moisture and side reactions, improving shelf-life compared to unsubstituted phenylmagnesium bromide .

- Phenylmagnesium bromide requires strict anhydrous conditions, as it rapidly hydrolyzes to benzene in the presence of water .

Kinetic and Mechanistic Differences

Biological Activity

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is a Grignard reagent with potential applications in organic synthesis and materials science. This article explores its biological activity, synthesis, and applications based on diverse sources.

- IUPAC Name : Magnesium; 2-(phenoxy)oxane; bromide

- Molecular Formula : C11H13BrMgO

- Molecular Weight : 281.43 g/mol

- Physical State : Solution (0.5M in THF)

- Boiling Point : 65 °C

- Density : 0.961 g/mL at 25 °C

Synthesis and Applications

This compound is primarily utilized in the preparation of various organic compounds, including:

- C-2 and C-20-diaryl steroidal derivatives : These compounds have significant implications in pharmaceuticals, particularly in hormone replacement therapies.

- Multiblock copolymers : The compound serves as an intermediate in synthesizing copolymers with fullerene backbones, which are explored for photovoltaic applications .

Case Studies and Research Findings

-

Reactivity with Biological Molecules :

- Grignard reagents, including derivatives of phenylmagnesium bromide, have been studied for their ability to react with carbonyl groups in sugars and amino acids, potentially altering metabolic pathways .

- A study indicated that phenylmagnesium bromide could modify phosphine ligands used in catalysis, which may indirectly influence biological systems by altering reaction pathways involving biomolecules .

-

Safety and Toxicology :

- The compound is classified under several hazard categories, indicating potential acute toxicity and carcinogenicity. It is essential to handle it with caution due to its ability to cause severe burns and eye damage upon contact .

- Understanding the toxicological profile is crucial for any potential therapeutic applications or industrial uses.

Comparative Analysis of Related Compounds

| Compound Name | IUPAC Name | Molecular Weight (g/mol) | Applications |

|---|---|---|---|

| This compound | Magnesium; 2-(phenoxy)oxane; bromide | 281.43 | Synthesis of steroids and copolymers |

| Phenylmagnesium bromide | Magnesium phenyl bromide | 181.31 | Organic synthesis, nucleophilic addition |

| Deoxyarbutin | (4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-yloxy)methanol | 194.227 | Skin lightening agent |

Q & A

Basic: What are the standard synthetic protocols for preparing 4-(2-tetrahydro-2H-pyranoxy)phenylmagnesium bromide?

Methodological Answer:

This Grignard reagent is typically synthesized via reaction of 4-(2-tetrahydro-2H-pyranoxy)phenyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert atmosphere. Key steps include:

- Activation of Mg : Use freshly crushed magnesium turnings to enhance reactivity.

- Controlled Addition : Slow addition of the aryl bromide to prevent exothermic side reactions.

- Solvent Choice : THF or 2-MeTHF ensures solubility and stabilizes the Grignard intermediate .

- Monitoring : Reaction progress is tracked by observing effervescence cessation and a persistent grayish suspension.

Basic: How is the purity and stability of this Grignard reagent assessed in solution?

Methodological Answer:

- Titration : Use Gilman’s test (quenching with iodine followed by back-titration) to quantify active Mg content.

- Spectroscopy : NMR (¹H, ¹³C) and FTIR identify characteristic peaks (e.g., Mg-C stretch ~480 cm⁻¹) and detect decomposition products like biphenyl derivatives .

- Storage : Solutions are stored under argon at –20°C to minimize hydrolysis; stability is monitored weekly via UV-vis (λ ~270 nm for aryl-Mg species) .

Advanced: How can computational methods optimize reaction conditions for this reagent in cross-coupling reactions?

Methodological Answer:

- Reaction Path Modeling : Density Functional Theory (DFT) calculates transition states to predict regioselectivity in aryl-aryl couplings.

- Solvent Effect Simulation : COSMO-RS models screen solvents for optimal Grignard stability and reactivity.

- Machine Learning : Train models on existing datasets (e.g., Reaxys) to correlate reaction parameters (temperature, stoichiometry) with yield .

Example Workflow :

Input substrate structure into ICReDD’s reaction design platform.

Validate predicted conditions experimentally (e.g., THF vs. 2-MeTHF at 0°C vs. RT).

Advanced: How to address contradictions in reported yields when using this reagent for heterocyclic synthesis?

Methodological Answer:

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., proto-deboronation or β-hydride elimination).

- Parameter Screening : Design of Experiments (DoE) tests variables (e.g., Mg:substrate ratio, temperature gradients).

- In Situ Monitoring : ReactIR tracks intermediate formation to pinpoint yield-limiting steps .

Case Study : A 2023 study resolved yield discrepancies in indole synthesis by identifying trace water (≥50 ppm) as a critical inhibitor .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), flame-resistant lab coat, and face shield.

- Ventilation : Use Schlenk lines or gloveboxes to prevent exposure to moisture/oxygen.

- Waste Management : Quench residual reagent with isopropanol/water mixtures before disposal .

Advanced: What mechanistic insights explain its selectivity in nucleophilic aromatic substitutions?

Methodological Answer:

- Electrostatic Potential Maps : DFT reveals charge distribution at the Mg center, favoring para-substitution in electron-deficient aromatics.

- Kinetic Isotope Effects (KIE) : Deuterium labeling studies distinguish between concerted (low KIE) and stepwise mechanisms.

- Cross-Validation : Compare experimental Hammett ρ values with computational predictions .

Basic: What analytical techniques confirm successful preparation of the reagent?

Methodological Answer:

- Gas Evolution : Measure H₂ release during synthesis via gas burette.

- Quenching Tests : Hydrolyze a small aliquot and analyze via GC-MS for expected phenol derivative.

- NMR : ¹H NMR in deuterated THF shows absence of starting material and characteristic upfield shifts for Mg-bound protons .

Advanced: How to mitigate competing elimination pathways in alkylation reactions?

Methodological Answer:

- Additive Screening : Chelating agents (e.g., TMEDA) stabilize the Grignard and suppress β-hydride elimination.

- Temperature Control : Maintain –78°C during electrophile addition to favor SN2 mechanisms.

- Substrate Design : Use bulky electrophiles (e.g., tert-butyl esters) to sterically hinder elimination .

Basic: How does solvent choice (THF vs. 2-MeTHF) impact reactivity?

Methodological Answer:

- Solvent Polarity : THF (ε = 7.5) provides better stabilization than 2-MeTHF (ε = 6.2), slowing decomposition.

- Boiling Point : 2-MeTHF (bp 80°C) allows higher-temperature reactions without solvent loss.

- Sustainability : 2-MeTHF is bio-derived and easier to recycle .

Advanced: What strategies resolve ambiguities in crystallographic data for its adducts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.